1-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a pyridinylmethyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through cycloaddition reactions involving azides and alkynes.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Pyridinylmethyl Group: This can be done through various coupling reactions, such as Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and pyridinylmethyl groups may enhance binding affinity and specificity, leading to more effective biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(3-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.
The uniqueness of 1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can result in distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H12FN5O |
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Molecular Weight |
297.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H12FN5O/c16-12-4-1-5-13(7-12)21-10-14(19-20-21)15(22)18-9-11-3-2-6-17-8-11/h1-8,10H,9H2,(H,18,22) |
InChI Key |
PQXIVXBPGVQCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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